molecular formula C15H14O6S B309285 Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate

Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate

Cat. No. B309285
M. Wt: 322.3 g/mol
InChI Key: ULUQSFJRHMZRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate, also known as PMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. PMB has been used as a protecting group for carboxylic acids in organic synthesis, and it has also been found to have potential in the treatment of cancer.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate as an anticancer agent involves its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate can disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been found to have a variety of biochemical and physiological effects. In addition to its anticancer activity, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain in large quantities. Additionally, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate may not be suitable for certain experiments due to its chemical properties and potential interactions with other compounds.

Future Directions

There are several future directions for research involving Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate. One area of interest is the development of new synthetic methods for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate and related compounds. Another area of interest is the investigation of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate's potential as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate.

Synthesis Methods

The synthesis method for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl chloride intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a base and a catalyst such as 4-dimethylaminopyridine. The final product is obtained by purification through recrystallization.

Scientific Research Applications

Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used as a protecting group for carboxylic acids, which allows for selective reactions with other functional groups. In medicinal chemistry, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used as a tool to study protein-protein interactions and enzyme activity.

properties

Product Name

Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate

Molecular Formula

C15H14O6S

Molecular Weight

322.3 g/mol

IUPAC Name

methyl 4-(benzenesulfonyloxy)-3-methoxybenzoate

InChI

InChI=1S/C15H14O6S/c1-19-14-10-11(15(16)20-2)8-9-13(14)21-22(17,18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

ULUQSFJRHMZRFD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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